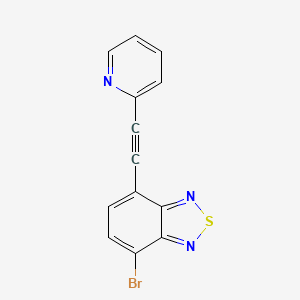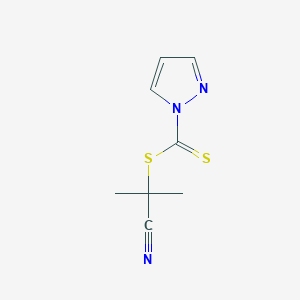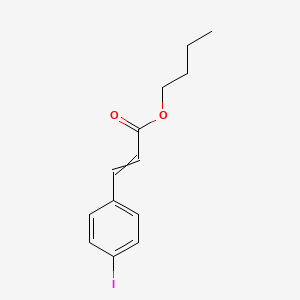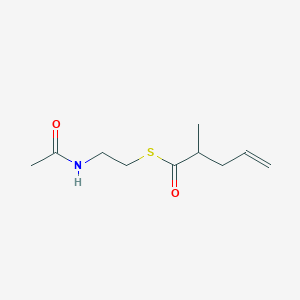
S-(2-Acetamidoethyl) 2-methylpent-4-enethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(2-Acetamidoethyl) 2-methylpent-4-enethioate is a chemical compound with the molecular formula C10H19NO2S It is characterized by the presence of an acetamido group, an ethyl chain, and a thioester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-Acetamidoethyl) 2-methylpent-4-enethioate typically involves the reaction of 2-methylpent-4-en-1-ol with thioacetic acid, followed by the introduction of the acetamido group. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
S-(2-Acetamidoethyl) 2-methylpent-4-enethioate undergoes various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield the corresponding alcohol.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
S-(2-Acetamidoethyl) 2-methylpent-4-enethioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-(2-Acetamidoethyl) 2-methylpent-4-enethioate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the thioester linkage can undergo hydrolysis to release active thiol groups. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- S-(2-Acetamidoethyl) hexadecanethioate
- S-(2-Acetamidoethyl) octadecanethioate
Comparison
S-(2-Acetamidoethyl) 2-methylpent-4-enethioate is unique due to its shorter carbon chain and the presence of a double bond in the pentenyl group. This structural difference can influence its reactivity and interaction with biological targets, making it distinct from its longer-chain analogs.
Properties
CAS No. |
398518-37-1 |
|---|---|
Molecular Formula |
C10H17NO2S |
Molecular Weight |
215.31 g/mol |
IUPAC Name |
S-(2-acetamidoethyl) 2-methylpent-4-enethioate |
InChI |
InChI=1S/C10H17NO2S/c1-4-5-8(2)10(13)14-7-6-11-9(3)12/h4,8H,1,5-7H2,2-3H3,(H,11,12) |
InChI Key |
PUEHFPKTZBUZLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=C)C(=O)SCCNC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


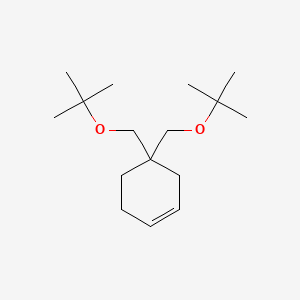
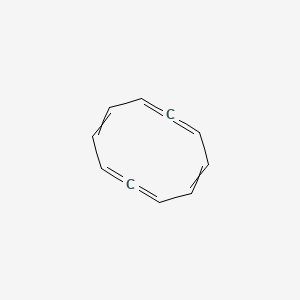
![2-fluoro-5-[[propan-2-yl-[(3S)-pyrrolidin-3-yl]amino]methyl]benzonitrile](/img/structure/B14232181.png)
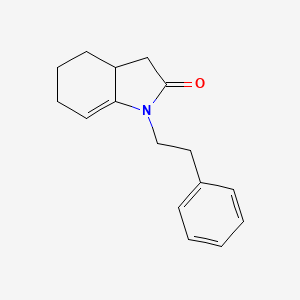
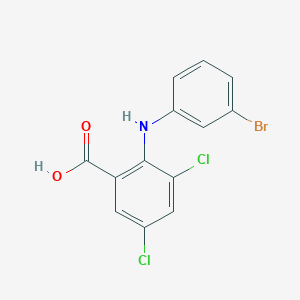

![1-[1-(3-Methylcyclopenta-2,4-dien-1-yl)cyclobutyl]-1H-indene](/img/structure/B14232210.png)
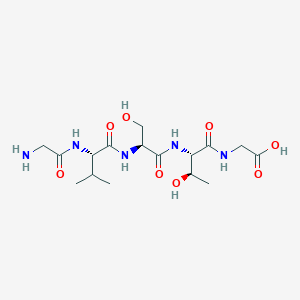
![2-Butanone, 4-[(2-hydroxyphenyl)imino]-4-phenyl-](/img/structure/B14232217.png)
![4-[3-Methoxy-4-(methoxymethoxy)phenyl]butan-2-one](/img/structure/B14232229.png)
